2-chloro-N-(thiophen-2-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
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Overview
Description
“2-chloro-N-(thiophen-2-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis
Thiophene and its derivatives, including “this compound”, can undergo various chemical reactions. For instance, 2,5-disubstituted thiophenes were protonated by HSO3F and AlCl3–HCl–CH2Cl2, again at an α-carbon .Scientific Research Applications
Synthetic Pathways and Chemical Properties
A significant focus in recent research involving compounds similar to 2-chloro-N-(thiophen-2-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is on developing new synthetic approaches and understanding their chemical properties. For instance, El-Meligie et al. (2020) explored versatile synthons for the preparation of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, indicating the compound's utility in synthesizing complex heterocyclic systems, which are crucial in pharmaceutical chemistry and material science El-Meligie, S., Khalil, N., El-Nassan, H. B., & Ibraheem, A. (2020). New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. Chemical Papers, 74, 2501-2514.
Antimicrobial Applications
Research on compounds structurally related to this compound also demonstrates potential antimicrobial applications. Kolisnyk et al. (2015) synthesized a series of novel derivatives showing significant antimicrobial activity against various strains, indicating the compound's relevance in developing new antimicrobial agents Kolisnyk, S., Vlasov, S., Kovalenko, S., Osolodchenko, T., & Chernykh, V. (2015). SYNTHESIS AND THE STUDY OF THE ANTIMICROBIAL ACTIVITY OF 3-AMINO-5-METHYL-2-(ALKYLTHIO)-4-OXO-N-ARYL-3,4-DIHYDROTHIENO(2,3-d)PYRIMIDINE-6-CARBOXAMIDES.
Anticancer Activity
Moreover, Atta and Abdel‐Latif (2021) focused on synthesizing thiophene-2-carboxamide derivatives, evaluating their in vitro cytotoxicity against various cancer cell lines. Their research underscores the importance of such compounds in the search for new anticancer drugs, which could extend to derivatives like this compound Atta, A., & Abdel‐Latif, E. (2021). Synthesis and Anticancer Activity of New Thiophene, Thiazolyl-Thiophene, and Thienopyridine Derivatives. Russian Journal of General Chemistry, 91, 456-463.
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including “2-chloro-N-(thiophen-2-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
2-chloro-N-(thiophen-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS2/c14-12-6-9-8-16(4-3-11(9)19-12)13(17)15-7-10-2-1-5-18-10/h1-2,5-6H,3-4,7-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKPPQPRBJHNNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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